molecular formula C14H13NO4 B6389180 5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261922-07-9

5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389180
CAS No.: 1261922-07-9
M. Wt: 259.26 g/mol
InChI Key: PZLGIVFIMKJGEY-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and 2-hydroxynicotinic acid.

    Condensation Reaction: The 3-ethoxybenzaldehyde undergoes a condensation reaction with 2-hydroxynicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The ethoxy group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: It can bind to specific receptors, triggering a cascade of cellular responses.

    Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-2-hydroxynicotinic acid: Similar structure with a methoxy group instead of an ethoxy group.

    5-(3-Propoxyphenyl)-2-hydroxynicotinic acid: Similar structure with a propoxy group instead of an ethoxy group.

    5-(3-Butoxyphenyl)-2-hydroxynicotinic acid: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness

5-(3-Ethoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-11-5-3-4-9(6-11)10-7-12(14(17)18)13(16)15-8-10/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGIVFIMKJGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687502
Record name 5-(3-Ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-07-9
Record name 5-(3-Ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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